molecular formula C13H9N3O4S B11103532 N-(4-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11103532
M. Wt: 303.30 g/mol
InChI Key: XJKCCKLAONFMIX-UHFFFAOYSA-N
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Description

3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is an organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitroaniline group attached to a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves a multi-step process. One common method includes the nitration of aniline to form 4-nitroaniline, followed by the reaction with benzisothiazole derivatives. The key steps are as follows:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

    Formation of Benzisothiazole Derivative: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Coupling Reaction: The 4-nitroaniline is then coupled with the benzisothiazole derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The benzisothiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(4-AMINOANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzisothiazole derivatives.

Scientific Research Applications

3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific analytes.

Mechanism of Action

The mechanism of action of 3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzisothiazole ring can also interact with DNA and proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-NITROANILINE: A simpler compound with similar nitroaniline functionality but lacks the benzisothiazole ring.

    3-NITROANILINE: Another isomer with the nitro group in a different position.

    BENZISOTHIAZOLE DERIVATIVES: Compounds with similar benzisothiazole ring structures but different substituents.

Uniqueness

3-(4-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to the combination of the nitroaniline group and the benzisothiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions.

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

N-(4-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H9N3O4S/c17-16(18)10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)21(19,20)15-13/h1-8H,(H,14,15)

InChI Key

XJKCCKLAONFMIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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